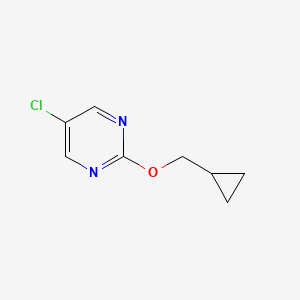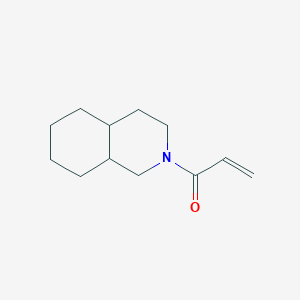![molecular formula C18H15N3O3S B2454992 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 303092-88-8](/img/structure/B2454992.png)
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a chemical compound with the linear formula C18H15N3O3 . It is part of a class of compounds known as benzenesulfonamides . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 353.403 . The compound has a linear formula of C18H15N3O3 .Physical And Chemical Properties Analysis
“this compound” is a solid . The compound has a linear formula of C18H15N3O3 and a molecular weight of 353.403 .Wissenschaftliche Forschungsanwendungen
Structure-Function Relationship in Colorectal Tumor Cells
Thiazolides, including derivatives related to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, have been studied for their apoptosis-inducing capabilities in colorectal tumor cells. These compounds interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is frequently overexpressed in various tumors, including colon carcinomas. The interaction with GSTP1 is crucial for thiazolide-induced apoptosis, highlighting the importance of the molecular structures of thiazolides in engaging with biological targets to induce cell death in cancer cells (Brockmann et al., 2014).
Anticonvulsant Activity
Research has also delved into the anticonvulsant properties of thiazole derivatives. In a study focused on the development of quality control methods for anticonvulsants, derivatives of 1,3,4-thiadiazole, a structural component related to the core structure of this compound, demonstrated high anticonvulsive activity. This research underscores the potential of thiazole derivatives in contributing to the development of new anticonvulsant medications (Sych et al., 2018).
Antimicrobial and Antitubercular Agents
A variety of thiazolidinone derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These compounds exhibit promising activity against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating the potential of such molecules in addressing infectious diseases (Samadhiya et al., 2014).
Anti-Leishmanial Activity
Thiadiazol-amines, closely related to this compound, have been synthesized and tested for their anti-leishmanial activity, showing significant efficacy against the promastigote form of Leishmania major. This research highlights the potential of thiazole derivatives in developing treatments for leishmaniasis, a disease caused by the parasite Leishmania (Tahghighi et al., 2012).
Wirkmechanismus
While the specific mechanism of action for “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is not available, it’s worth noting that 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-12-5-7-13(8-6-12)9-16-11-19-18(25-16)20-17(22)14-3-2-4-15(10-14)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOMTLAJLXGQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

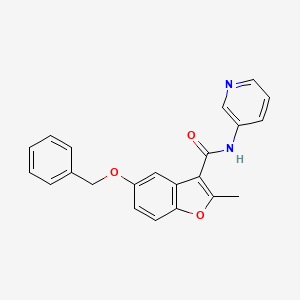
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)
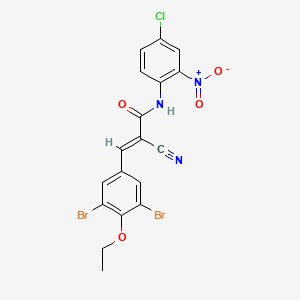

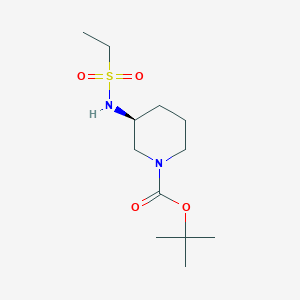
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)
triazin-4-one](/img/structure/B2454923.png)

![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)
![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2454929.png)
